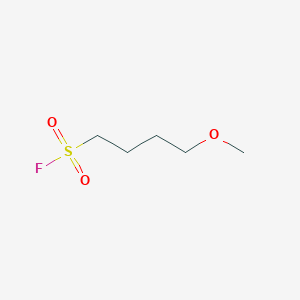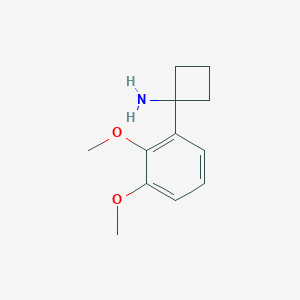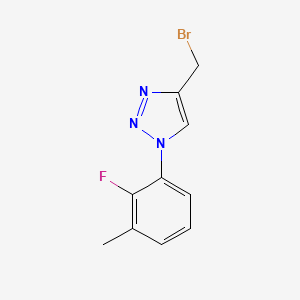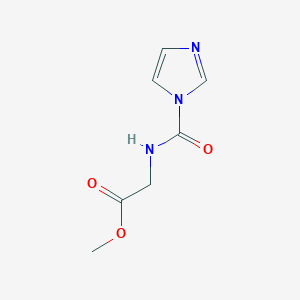
5-fluoro-3-(4-fluorophenyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-3-(4-fluorophenyl)-1H-indole is a fluorinated indole derivative Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3-(4-fluorophenyl)-1H-indole typically involves the introduction of fluorine atoms into the indole structure. One common method is the direct fluorination of the indole ring using electrophilic fluorinating agents. Another approach involves the use of fluorinated starting materials, which are then subjected to cyclization reactions to form the indole ring.
Industrial Production Methods
Industrial production of fluorinated indole derivatives often involves scalable synthetic routes that can be optimized for high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the efficient production of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
5-fluoro-3-(4-fluorophenyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced indole derivatives.
Aplicaciones Científicas De Investigación
5-fluoro-3-(4-fluorophenyl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-fluoro-3-(4-fluorophenyl)-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain proteins and enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-fluoroindole: Another fluorinated indole derivative with similar chemical properties.
3-(4-fluorophenyl)indole: A compound with a similar structure but lacking one fluorine atom.
5-bromo-3-(4-bromophenyl)-1H-indole: A brominated analogue with different halogen atoms.
Uniqueness
5-fluoro-3-(4-fluorophenyl)-1H-indole is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H9F2N |
|---|---|
Peso molecular |
229.22 g/mol |
Nombre IUPAC |
5-fluoro-3-(4-fluorophenyl)-1H-indole |
InChI |
InChI=1S/C14H9F2N/c15-10-3-1-9(2-4-10)13-8-17-14-6-5-11(16)7-12(13)14/h1-8,17H |
Clave InChI |
DDWJNBWDHCWLNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CNC3=C2C=C(C=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(Aminomethyl)cyclobutyl]-2-methylprop-2-en-1-one](/img/structure/B13168120.png)





![4-[(Cyclohexanesulfonyl)methyl]piperidine](/img/structure/B13168165.png)
![Tert-butyl N-[3-oxo-3-(thiophen-2-YL)propyl]carbamate](/img/structure/B13168166.png)

![2,7-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraene-11-carboxylic acid](/img/structure/B13168168.png)



![2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolan-3-amine](/img/structure/B13168217.png)
